molecular formula C18H20O4 B2780341 Ethyl 2-(4-benzyloxyphenoxy)propionate CAS No. 63650-08-8

Ethyl 2-(4-benzyloxyphenoxy)propionate

Cat. No. B2780341
CAS RN: 63650-08-8
M. Wt: 300.354
InChI Key: LMKYBAPDSOHWRD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-benzyloxyphenoxy)propionate is a compound with the molecular formula C18H20O4 . It has a molecular weight of 300.35 . It is an ester compound.


Synthesis Analysis

The synthesis of similar compounds involves the use of benzenediol and ethyl lactate as raw materials . The diether is prevented from generating through monohydroxy protection, and the desired compound is prepared through hydroxyl deprotection and hydrolysis . This synthesis method has the advantages of mild condition, short reaction time, simple post-treatment, high yield, and low production cost .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H20O4/c1-3-20-18(19)14(2)22-17-11-9-16(10-12-17)21-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 417.9±25.0 °C and a predicted density of 1.120±0.06 g/cm3 . It is a solid in physical form .

Scientific Research Applications

Microbial Catabolism in Environmental Management

Recent insights into the microbial catabolism of aryloxyphenoxy-propionate herbicides highlight the environmental toxicity concerns associated with such chemicals. Microbial catabolism represents the most effective method for degrading these compounds in the environment. This review focuses on various aryloxyphenoxy-propionate (AOPPs) herbicides, including their microbial degradation pathways and the enzymes involved. It underscores the potential application of AOPPs-degrading microbial strains in environmental cleanup efforts, which could potentially include compounds like Ethyl 2-(4-benzyloxyphenoxy)propionate (Zhou et al., 2018).

Antioxidant Capacity Assays and Chemical Reactions

The ABTS/PP Decolorization Assay review elaborates on the reaction pathways underpinning one of the most abundant antioxidant capacity assays. This review might inform research on compounds like this compound, given its potential phenolic nature and the relevance of such assays in understanding the antioxidant capacity and chemical behavior of similar compounds (Ilyasov et al., 2020).

Advanced Material Science Applications

Research into semisynthetic resorbable materials from hyaluronan esterification presents a promising avenue for the development of new biomaterials. This compound, through its ester linkage, may offer insights into the synthesis and application of hyaluronan derivatives in clinical settings. This area of research explores the biocompatibility, physico-chemical properties, and the potential for various clinical applications of such materials (Campoccia et al., 1998).

Environmental Science and Wastewater Treatment

The treatment options for reclaiming wastewater produced by the pesticide industry review could inform research into the environmental management of compounds like this compound. It discusses various treatment methodologies for high-strength wastewater containing toxic pollutants, underscoring the necessity for experimental evaluation to assert process efficiencies and design (Goodwin et al., 2018).

properties

IUPAC Name

ethyl 2-(4-phenylmethoxyphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-3-20-18(19)14(2)22-17-11-9-16(10-12-17)21-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKYBAPDSOHWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 2-bromopropionate (36.2 g) and hydroquinone monobenzyl ether (40.0 g) were dissolved in dry dimethyl sulfoxide (100 ml), and pulverized potassium hydroxide (11.2 g) was added to the resultant solution. After stirring at room temperature for 20 hours, the reaction mixture was poured into ice-water (500 ml) and extracted with ethyl acetate (500 ml×2). The extract was washed with 1N hydrochloric acid, water, and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and the residue obtained by evaporation of the solvent under a reduced pressure was purified by medium pressure column chromatography using silica gel, to obtain ethyl 2-(4-benzyloxyphenoxy)propionate (57.3 g).
Quantity
36.2 g
Type
reactant
Reaction Step One
Name
hydroquinone monobenzyl ether
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 20.0 g of p-(benzyloxy)phenol in 80 ml of dry hexamethylphosphoramide is added 5.4 g of sodium methoxide. The mixture is stirred 10 minutes and 18.1 g of ethyl 2-bromopropionate is added (exotherm). After 15 minutes the mixture is heated on a steam bath for 16 hours. The mixture is poured onto ice, extracted with ether, the ether extracts washed with water, dried over magnesium sulfate and concentrated in vacuo to give off-white crystals, mp 36°-44° C. Two recrystallizations from ethanol give off-white crystals, mp 46°-49° C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two

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